molecular formula C10H16ClNO B1438062 (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride CAS No. 1213547-94-4

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride

Cat. No. B1438062
M. Wt: 201.69 g/mol
InChI Key: UYWPZDCMKKGEQP-QRPNPIFTSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been described in patents . For instance, the preparation of aminosulfone intermediates for the synthesis of 2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonyl]-4-acetylaminoisoindoline-1,3-dione, which is useful for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-α .


Molecular Structure Analysis

The molecular structure of “(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride” consists of 15 carbon atoms, 24 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Synthesis and Characterization

Synthesis, Characterization, and Antiamoebic Activity of Chalcones : A series of chalcones possessing N-substituted ethanamine were synthesized, showcasing the adaptability of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride in synthesizing compounds with potential antiamoebic activities. These compounds were tested against the HM1: IMSS strain of Entamoeba histolytica, with some showing better activity than the standard drug metronidazole, highlighting their therapeutic potential against amoebic infections (Zaidi et al., 2015).

Synthesis of Apremilast : (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride has been utilized in the synthesis of Apremilast, demonstrating the compound's role in the synthesis of pharmaceuticals. Apremilast, an inhibitor of phosphodiesterase 4, is significant in treating psoriasis by inhibiting the activity of multiple inflammatory markers involved in the disease's pathogenesis. This research underlines the compound's importance in drug development, offering a theoretical basis for further industrial production (Shan et al., 2015).

Metabolism and Enantiomeric Purity

Enantioselective Metabolism of Endocrine Disruptor Pesticide Methoxychlor : The study on methoxychlor metabolism by human cytochromes P450 illustrates the complex metabolic pathways involving (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride derivatives. It highlights the enantiomeric differences in the formation of metabolites and their potential bioactivities, demonstrating the compound's relevance in understanding the metabolic fate and toxicological impacts of environmental chemicals (Hu & Kupfer, 2002).

Mechanistic Insights and Toxicology

T-588 as a Cognitive Enhancer : The protective effects of T-588 against sodium nitroprusside-induced toxicity in cultured astrocytes reveal the therapeutic potential of derivatives of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride in mitigating mitochondrial dysfunction. Such findings are crucial for developing treatments for neurological conditions characterized by mitochondrial impairments, underscoring the compound's significance in neuroprotective drug research (Phuagphong et al., 2004).

Neurochemical Pharmacology

Neurochemical Pharmacology of Psychoactive Substituted N-benzylphenethylamines : This study on the pharmacology of psychoactive substituted N-benzylphenethylamines, including derivatives of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride, highlights their high potency agonists at 5-HT2A receptors. Such research is pivotal in understanding the biochemical mechanisms underlying the hallucinogenic activity of these compounds, contributing to the broader field of psychoactive drug research (Eshleman et al., 2018).

Safety And Hazards

The safety information for “(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash hands thoroughly after handling .

properties

IUPAC Name

(1S)-1-(3-ethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-12-10-6-4-5-9(7-10)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWPZDCMKKGEQP-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)[C@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662540
Record name (1S)-1-(3-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride

CAS RN

1213547-94-4
Record name (1S)-1-(3-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-(3-ethoxyphenyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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